5-HT4 Receptor Binding Affinity and Functional Activity: A Quantified Pharmacological Differentiator
5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione demonstrates quantifiable, high-affinity binding to the 5-HT4 receptor. It binds to recombinant human brain 5-HT4 receptor with a Ki of 101 nM [1]. Furthermore, it acts as a partial agonist, stimulating cAMP production in COS7 cells expressing human HA-tagged 5-HT4 receptor with an EC50 of 4.5 nM [1]. This specific activity profile contrasts with the unsubstituted parent compound, 1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride, CAS 118-48-9), for which no comparable 5-HT4 receptor binding or functional activity has been reported in authoritative databases like ChEMBL or BindingDB. This represents a clear functional gain-of-activity directly attributable to the 5-chloro substitution.
| Evidence Dimension | 5-HT4 Receptor Binding Affinity (Ki) and Functional Activity (EC50) |
|---|---|
| Target Compound Data | Ki = 101 nM; EC50 = 4.5 nM (partial agonist) |
| Comparator Or Baseline | Unsubstituted 1H-benzo[d][1,3]oxazine-2,4-dione (CAS 118-48-9) - No reported activity for 5-HT4 receptor in ChEMBL or BindingDB. |
| Quantified Difference | Target compound shows high-affinity binding and potent partial agonism; comparator is inactive or unreported for this target. |
| Conditions | Radioligand binding assay (recombinant human brain 5-HT4 receptor); Functional cAMP assay (COS7 cells expressing human HA-tagged 5-HT4 receptor, 10 min). |
Why This Matters
For CNS or GI drug discovery programs targeting 5-HT4, this compound is a validated pharmacological probe, while the unsubstituted analog is functionally inert for this application.
- [1] BindingDB. Entry BDBM50515599 (CHEMBL4457426) for 5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione. View Source
